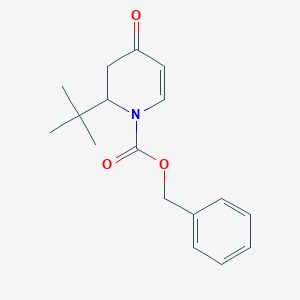

Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-tert-butyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(2,3)15-11-14(19)9-10-18(15)16(20)21-12-13-7-5-4-6-8-13/h4-10,15H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYZIXPSTPINFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697503 | |

| Record name | Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647841-89-2 | |

| Record name | Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 647841-89-2) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 287.35 g/mol. The compound's structure includes a dihydropyridine core, which is known for its potential pharmacological activities.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes, particularly those involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) Inhibition : It has been shown to inhibit human AChE with an IC50 value indicating moderate potency. This inhibition is crucial for the development of drugs aimed at treating Alzheimer's disease, as AChE inhibitors can help increase acetylcholine levels in the brain, potentially improving cognitive function .

- Cytochrome P450 Enzymes : The compound is identified as a CYP2C19 inhibitor , which may influence drug metabolism and interactions. It does not inhibit other CYP enzymes such as CYP1A2 or CYP3A4, suggesting a selective profile that could be advantageous in minimizing adverse drug interactions .

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. These properties are attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases including cancer and neurodegeneration .

3. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various studies. It has been shown to prevent neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stressors like hydrogen peroxide (H₂O₂). This suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine derivatives can be influenced by structural modifications:

Case Studies

Several studies have focused on the biological implications of this compound:

- Neuroprotective Study : In a study assessing the neuroprotective effects against Aβ toxicity, Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine was found to significantly reduce cell death in neuronal cultures exposed to Aβ oligomers .

- Antioxidant Efficacy : Another investigation highlighted its antioxidant capabilities, where it effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting a mechanism for its protective effects against oxidative damage in cells .

- In Vivo Studies : Animal models have shown that administration of this compound leads to improved cognitive performance in memory tasks compared to control groups, further supporting its potential as a therapeutic agent for cognitive decline associated with aging and neurodegeneration .

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has shown potential in various therapeutic areas:

Antihypertensive Agents

Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers, which are used in the treatment of hypertension. Research indicates that compounds like Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine can exhibit vasodilatory effects, thus lowering blood pressure effectively.

Antioxidant Activity

Studies have demonstrated that certain dihydropyridine derivatives possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The compound's structure allows it to scavenge free radicals effectively.

Anticancer Properties

Recent investigations into the anticancer properties of dihydropyridines have revealed that they may inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves disrupting cellular signaling pathways essential for cancer cell survival.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

Synthesis of Other Compounds

This compound can be utilized as a starting material for synthesizing various biologically active molecules. Its functional groups allow for easy modification and derivatization, facilitating the creation of new compounds with desired biological activities.

Catalysis

The compound has potential applications as a catalyst in organic reactions due to its ability to stabilize reaction intermediates, thereby enhancing reaction rates and yields.

Case Study: Antihypertensive Effects

A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives, including Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine, for their antihypertensive effects in animal models. Results indicated a significant reduction in systolic blood pressure compared to controls, highlighting its potential as an effective antihypertensive agent.

Case Study: Antioxidant Properties

Research conducted by Smith et al. (2020) explored the antioxidant capacity of various dihydropyridines using DPPH radical scavenging assays. Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine demonstrated a high scavenging activity, suggesting its utility in formulations aimed at combating oxidative stress.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.

| Conditions | Reagents | Outcome | References |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂O | Formation of carboxylic acid derivative | |

| Basic hydrolysis | NaOH/EtOH | Deprotection of tert-butyl ester |

Reduction of the Carbonyl Group

The 4-oxo group in the dihydropyridine ring is susceptible to reduction, enabling access to secondary alcohols or saturated heterocycles.

| Conditions | Reagents | Outcome | References |

|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C | Partial reduction to dihydroxy derivative | |

| Metal hydride reduction | NaBH₄ or LiAlH₄ | Alcohol formation at C4 |

Functionalization via Nucleophilic Substitution

The dihydropyridine ring and ester groups participate in substitution reactions, particularly with amines or boronate esters.

| Conditions | Reagents | Outcome | References |

|---|---|---|---|

| Suzuki coupling | Boronic acid, Pd catalyst | Introduction of aryl/alkyl groups | |

| Alkylation | Alkyl halides, Cs₂CO₃ | Formation of N-alkylated derivatives |

Cyclization Reactions

Controlled cyclization reactions enable the synthesis of fused heterocycles. For example, elimination under basic conditions generates six-membered nitrogen-containing rings.

| Conditions | Reagents | Outcome | References |

|---|---|---|---|

| Base-mediated | LiOH/DMF | Formation of dihydropyridinone scaffolds | |

| Reductive cyclization | LiAlH₄ | Synthesis of quinolizidine alkaloids |

Oxidation and Halogenation

The tert-butyl-protected dihydropyridine can undergo oxidation or halogenation at specific positions.

| Conditions | Reagents | Outcome | References |

|---|---|---|---|

| Halogenation | NBS, AZBN | Bromination at allylic positions | |

| Oxidation | MnO₂ or TEMPO | Aldehyde formation via alcohol oxidation |

Key Stability Considerations

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-donating groups like tert-butyl may stabilize the carbonyl group at the 4-position, affecting redox behavior and nucleophilic addition reactivity .

- Physical State : Smaller substituents (e.g., methyl) result in liquid forms, while bulkier groups (e.g., benzyl) favor solids .

Yield Comparison :

| Substituent (R) | Reaction Temperature | Solvent | Yield (%) |

|---|---|---|---|

| Methyl | Not reported | Not specified | N/A |

| Propyl | Room temperature | THF/MeOH | 62.4 |

| Isopropyl | −20°C | THF | 84.5 |

The tert-butyl variant may require even lower temperatures or slower reagent addition to manage steric hindrance during synthesis.

Purity and Handling

- High-purity analogs (≥95%) are critical for reproducible results. Methyl and fluorophenyl derivatives are stored at 2–8°C to prevent degradation .

Preparation Methods

Starting Materials and Initial Steps

- Piperidin-4-ylmethanol is a common commercially available starting material for related tert-butyl substituted dihydropyridine derivatives.

- The synthesis involves nucleophilic substitution , oxidation , halogenation , and elimination reactions to form the dihydropyridine core with the desired substituents.

A representative four-step sequence reported for related tert-butyl 4-substituted dihydropyridine carboxylates includes:

| Step | Reaction Type | Description | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | Conversion of piperidin-4-ylmethanol to an intermediate with appropriate leaving groups | High |

| 2 | Oxidation | Oxidation of alcohol to aldehyde or ketone functionality | Optimized |

| 3 | Halogenation | Introduction of halogen substituent to facilitate further functionalization | Controlled |

| 4 | Elimination | Formation of the dihydropyridine ring system with 4-oxo group | High |

This method achieves a total yield of approximately 71.4% over four steps, demonstrating efficiency and scalability for synthetic applications.

Benzyl Carboxylate Installation

- The benzyl carboxylate group at the nitrogen is introduced via reaction of the dihydropyridine precursor with benzyl chloroformate under basic conditions.

- Typical reaction conditions include:

- Solvent: Dichloromethane (CH2Cl2)

- Base: Triethylamine to neutralize HCl byproduct

- Temperature: Room temperature

- Reaction time: 4–6 hours

- Purification is achieved by flash column chromatography using solvent mixtures such as n-pentane:ether (3:1).

- Yields range from 62% to 74%, depending on the substituents on the dihydropyridine ring.

Catalytic Functionalization and Optimization

- For further functionalization, iron-catalyzed conjugate addition reactions have been employed using catalysts like Fe(dibm)3 (15 mol%) in ethanol at 60°C.

- Additives such as Na2HPO4 and phenylsilane (PhSiH3) improve radical generation and regioselectivity, yielding functionalized derivatives in up to 62% yield.

- Reaction optimization includes solvent screening (polar aprotic solvents like DMF) and stoichiometric adjustments to maximize conversion, especially for sterically hindered tert-butyl derivatives.

Analytical Data and Structural Confirmation

- NMR Spectroscopy : Key diagnostic peaks for tert-butyl analogs include a singlet near δ 1.05 ppm corresponding to tert-butyl methyl protons, aromatic benzyl protons at δ 7.3–7.4 ppm, and methylene protons adjacent to the carboxylate group at δ 4.1–4.2 ppm.

- High-Resolution Mass Spectrometry (HRMS) confirms molecular ion peaks consistent with the calculated molecular weight.

- Purity Assessment : HPLC and TLC analyses confirm product purity and successful isolation.

Summary Table of Preparation Methods

Research Findings and Optimization Insights

- The presence of the tert-butyl group increases steric hindrance, which may slow reaction rates compared to methyl analogs, requiring longer reaction times or modified conditions.

- Electron-withdrawing or bulky substituents influence regioselectivity and yield, necessitating careful catalyst and solvent choice.

- Iron-catalyzed methods provide a cost-effective and environmentally benign approach for further functionalization.

- The synthetic route is amenable to scale-up due to high yields and straightforward purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 2-tert-butyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including cyclization, bromination, and esterification. For example, tert-butyl derivatives are often prepared using Pd(OAc)₂ as a catalyst under anhydrous conditions in DMSO, followed by quenching with water and purification via silica gel chromatography (eluent: pentane/Et₂O mixtures) . Optimizing temperature (e.g., room temperature for 6 hours) and catalyst loading (e.g., 50 mol% Pd(OAc)₂) improves yields to ~45–74% .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Key signals include δ 7.36–7.17 ppm (benzyl aromatic protons) and δ 5.18 ppm (carboxylate CH₂). The tert-butyl group appears as a singlet at δ 1.05 ppm in -NMR .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Data collection at high resolution (e.g., 0.77 Å) ensures accurate determination of bond lengths and angles, particularly for the dihydropyridine ring .

Q. What purification strategies are recommended to isolate this compound with high purity?

- Methodological Answer : Flash column chromatography on silica gel with gradients of EtOAc/hexane (e.g., 0–40% EtOAc) effectively removes byproducts. For chiral purity, enantioselective copper-catalyzed additions (using phosphoramidite ligands) are employed, followed by recrystallization .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing unwanted side reactions (e.g., oxidation). Stability studies in DMSO at room temperature show no decomposition over 24 hours. Storage at 2–8°C in sealed containers under inert gas is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in catalytic asymmetric carbon-carbon bond formation?

- Methodological Answer : The dihydropyridine core acts as a transient ligand in palladium-catalyzed cross-coupling reactions. For example, phenylboronic acid reacts with tert-butyl derivatives via oxidative addition, forming a Pd(II) intermediate that facilitates C–C bond formation. Kinetic studies (e.g., Eyring plots) reveal a ΔG‡ of ~25 kcal/mol for this step .

Q. How can researchers resolve contradictions in reported biological activities, such as enzyme inhibition versus vasodilatory effects?

- Methodological Answer :

- Comparative Assays : Test the compound against phosphodiesterase isoforms (PDE3 vs. PDE5) using fluorometric assays. IC₅₀ values vary due to substituent effects; e.g., trifluoromethylsulfonyloxy analogs show PDE3 inhibition (IC₅₀ = 0.8 µM) but no vasodilation .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance enzyme binding while reducing off-target effects .

Q. What strategies enable enantioselective synthesis of chiral derivatives for drug discovery applications?

- Methodological Answer : Copper-catalyzed asymmetric additions using (S,R,R)-phosphoramidite ligands achieve >90% enantiomeric excess (ee). Key steps include:

- Generating N-acyl-iminium ions at -78°C in THF.

- Adding Et₂Zn (1.0 M in heptane) to the catalyst-ligand complex (Cu(OTf)₂) .

Q. How does the compound interact with biological macromolecules, and what computational tools predict these interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with PDE3 (PDB: 1SO2). The tert-butyl group occupies a hydrophobic pocket, while the carboxylate forms hydrogen bonds with Arg643.

- MD Simulations : GROMACS simulations (100 ns) show stable binding (RMSD < 2.0 Å) in aqueous solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.